(S)-N-((R)-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide
Overview
Description
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is a chiral compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide typically involves several steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Trifluoromethyl Group: This step can involve the use of trifluoromethylating agents such as Ruppert-Prakash reagent (CF3TMS) under specific conditions.
Sulfinamide Formation: The sulfinamide moiety can be introduced using sulfinyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfinamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s unique structure makes it useful for studying enzyme-substrate interactions and protein binding.
Industrial Applications: It can be employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
®-N-((S)-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound .
N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide.
Uniqueness
(S)-N-(®-1-cyclopropyl-2,2,2-trifluoroethyl)-2-methylpropane-2-sulfinamide is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a sulfinamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(S)-N-[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NOS/c1-8(2,3)15(14)13-7(6-4-5-6)9(10,11)12/h6-7,13H,4-5H2,1-3H3/t7-,15+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRNWDHBHUQISH-MLXNANBUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1CC1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)N[C@H](C1CC1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401133850 | |
Record name | [S(S)]-N-[(1R)-1-Cyclopropyl-2,2,2-trifluoroethyl]-2-methyl-2-propanesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160756-76-2 | |
Record name | [S(S)]-N-[(1R)-1-Cyclopropyl-2,2,2-trifluoroethyl]-2-methyl-2-propanesulfinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160756-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [S(S)]-N-[(1R)-1-Cyclopropyl-2,2,2-trifluoroethyl]-2-methyl-2-propanesulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401133850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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